molecular formula C17H26N4O3S B14160927 2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 848329-08-8

2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B14160927
CAS No.: 848329-08-8
M. Wt: 366.5 g/mol
InChI Key: MLBPXCCLZZMODU-UHFFFAOYSA-N
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Description

2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a tetrahydrobenzothiophene core, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the tetrahydrobenzothiophene core through a cyclization reaction, followed by the introduction of the morpholine ring via nucleophilic substitution. The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[3-(Morpholin-4-yl)propyl]carbamoyl}phenyl)pyridine-3-carboxamide
  • 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile

Uniqueness

2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique combination of a morpholine ring, a tetrahydrobenzothiophene core, and a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

848329-08-8

Molecular Formula

C17H26N4O3S

Molecular Weight

366.5 g/mol

IUPAC Name

2-(3-morpholin-4-ylpropylcarbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H26N4O3S/c18-15(22)14-12-4-1-2-5-13(12)25-16(14)20-17(23)19-6-3-7-21-8-10-24-11-9-21/h1-11H2,(H2,18,22)(H2,19,20,23)

InChI Key

MLBPXCCLZZMODU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)NCCCN3CCOCC3)C(=O)N

Origin of Product

United States

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